Product packaging for dracotoxin, Trachinus draco(Cat. No.:CAS No. 140609-96-7)

dracotoxin, Trachinus draco

Cat. No.: B1179085
CAS No.: 140609-96-7
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Description

Biological Origin and Ecological Context of Trachinus draco Venom System

Trachinus draco is a benthic and demersal fish species widely distributed along the eastern Atlantic coastline, from Norway to Morocco, and extending into the Mediterranean, Aegean, and Black Seas. wikipedia.org It typically inhabits muddy or sandy bottoms at depths ranging from shallow waters to 150 meters. wikipedia.orgfishbase.se The fish often buries itself in the sediment, with only its eyes and the tip of its venomous first dorsal fin exposed. fishbase.se This behavior, combined with its venomous nature, serves as an effective defensive mechanism against potential predators. researchgate.net

The venom apparatus of Trachinus draco consists of venom glands associated with its dorsal and opercular spines. nih.govnih.gov The venom glands are located in the derma and are composed of large polygonal glandular cells. wikipedia.orgunipd.it These glands are surrounded by supporting cells that are believed to contribute to the gland's cohesiveness and the regeneration of glandular cells. wikipedia.org The method of venom secretion is reported to be holocrine, where the entire cell disintegrates to release the venom. nih.gov Envenomation occurs when mechanical pressure is applied to these spines, causing the venom to be expelled. nih.gov

The triangular positioning of its pectoral and dorsal spines, along with their associated venom glands, provides an efficient defense mechanism against a variety of predators. researchgate.net The venom system of T. draco is a key adaptation for its survival, reflecting the evolutionary pressures of its marine environment.

Historical Overview of Trachinus draco Venom Research and Early Characterizations

Scientific interest in the venom of Trachinus draco dates back to the 19th century. nih.gov Early studies by researchers such as Byerley in 1849 provided initial anatomical descriptions of the venom glands. nih.gov In 1899, Phisalix demonstrated that the venom could induce paralysis, local swelling, necrosis, and death in guinea pigs. nih.gov

In the early 20th century, Evans conducted further investigations, noting the venom's hemolytic properties on the blood of various animals, including humans. nih.gov These early studies laid the groundwork for understanding the potent biological effects of weeverfish venom. Later research in the mid-20th century began to explore the physiological impacts in more detail, observing changes in respiration, blood pressure, and cardiac function in envenomated animals. nih.gov These historical investigations were crucial in identifying the venom as a source of potent bioactive molecules, paving the way for the eventual isolation and characterization of its specific components, including dracotoxin.

Comprehensive Overview of Venom Complexity and Identified Components beyond Dracotoxin

The venom contains significant levels of biogenic amines, including histamine (B1213489) and catecholamines. frontiersin.orgumich.edu Histamine is a potent inflammatory mediator that contributes to local pain and swelling. plymsea.ac.ukjournalagent.com The presence of 5-hydroxytryptamine (serotonin) is also a key factor, recognized as a major contributor to the intense pain associated with weeverfish stings. plymsea.ac.ukjournalagent.comcambridge.org

In addition to these small molecules, the venom also exhibits enzymatic activity, with the presence of cholinesterase being noted. frontiersin.org Other proteinaceous and non-proteinaceous components, such as various peptides and enzymes, are also part of this complex mixture, although many remain poorly characterized. nih.govnih.govmdpi.com This intricate composition highlights the multifaceted nature of T. draco venom, where multiple components act synergistically to produce its potent effects.

Academic Significance and Contemporary Research Scope of Dracotoxin Studies

Dracotoxin stands out as a significant subject of academic research due to its potent biological activities. It is a high molecular weight protein of approximately 105 kDa. nih.gov One of its most notable properties is its powerful hemolytic activity, particularly against rabbit erythrocytes, with an effective concentration (EC50) as low as 3 ng/ml. nih.gov This hemolytic action is believed to be due to its interaction with glycophorin in the erythrocyte membrane, leading to membrane depolarization. nih.govnih.gov

The mechanism of action of dracotoxin is thought to involve the formation of pores in cell membranes, a common characteristic of many large proteinaceous toxins found in fish venoms. nih.gov This pore-forming ability is likely responsible for its cytotoxic and lethal effects. ird.fr Research has also indicated that dracotoxin can induce membrane depolarization in rat brain particles. journalagent.com

Despite these findings, research on dracotoxin and T. draco venom has been relatively limited since the 1990s. researchgate.netnih.gov The broader field of marine toxinology, particularly concerning fish venoms, remains largely underexplored compared to venoms from terrestrial animals. frontiersin.orgscienceopen.com This presents a significant opportunity for future research to further elucidate the structure-function relationships of dracotoxin, explore its potential as a pharmacological tool, and investigate other uncharacterized components of T. draco venom for novel bioactive compounds. bangor.ac.ukvliz.be The study of such toxins can provide valuable insights into venom evolution and may lead to the discovery of new molecules with therapeutic potential. frontiersin.orgresearchgate.net

Properties

CAS No.

140609-96-7

Molecular Formula

C34H35N3O6S

Synonyms

dracotoxin, Trachinus draco

Origin of Product

United States

Methodologies for Venom Extraction and Dracotoxin Purification

Crude Venom Acquisition and Preservation Techniques

The initial step in studying dracotoxin involves the acquisition of crude venom from the venomous apparatus of Trachinus draco. The venom glands are located in the dorsal and opercular spines of the fish.

The primary method for venom extraction involves the dissection of these venomous spines and their associated glandular tissues. The tissue is then homogenized, often in a cold buffer solution such as 50 mM Tris-HCl (pH 7.4) or physiological saline, to solubilize the venom proteins. nih.gov Following homogenization, the mixture is subjected to centrifugation, typically at high speeds (e.g., 12,000 x g for 20 minutes at 4°C), to remove cellular debris and other insoluble materials. The resulting supernatant contains the crude venom extract. Research indicates that approximately 18 mg of crude venom protein can be extracted from a single average-sized fish. nih.govresearchgate.net

Due to the thermolabile nature of dracotoxin, preservation of the venom's lethal activity is critical. nih.gov The most effective preservation technique is shock-freezing the venom apparatus or the crude extract at -70°C. nih.govresearchgate.net This method ensures the stability of the toxic components, which are known to be unstable at room temperature, especially at lower protein concentrations. nih.govresearchgate.net

Ammonium (B1175870) Sulfate (B86663) Precipitation for Initial Fractionation

Following the acquisition of crude venom, an initial fractionation step is employed to concentrate the target protein and remove other components. Ammonium sulfate precipitation is a widely used method for this purpose. nih.govnih.govresearchgate.net This technique selectively precipitates proteins based on their solubility at high salt concentrations.

For dracotoxin, the crude venom extract is treated with ammonium sulfate, with saturation levels typically between 40% and 60% being effective for selectively precipitating the toxin. Stability of the venom's lethal activity can be achieved by precipitation with ammonium sulfate at 50% saturation. nih.govresearchgate.net The resulting precipitate, which is enriched with dracotoxin, is then collected. This precipitate is subsequently dissolved in a minimal volume of a suitable buffer, such as 10 mM phosphate-buffered saline (PBS, pH 7.2), and dialyzed extensively against the same buffer to remove the high concentration of residual ammonium sulfate.

Advanced Chromatographic Separation Methodologies (e.g., Gel Filtration, HPLC)

After the initial fractionation, more advanced purification techniques are required to isolate dracotoxin to a high degree of purity. High-performance liquid chromatography (HPLC) is a key methodology used in this stage. nih.govbangor.ac.uk

Specifically, gel filtration chromatography is employed to separate proteins based on their molecular size. nih.govresearchgate.netjournalagent.com The dialyzed protein solution from the ammonium sulfate precipitation step is loaded onto an HPLC system equipped with a gel filtration column (e.g., Superdex 200). As the sample passes through the column, dracotoxin, being a high molecular weight protein, is separated from smaller proteins and peptides present in the venom. nih.gov This step is crucial for obtaining a highly purified sample of dracotoxin. nih.govresearchgate.net Studies have shown that from an initial 18 mg of crude venom proteins, approximately 300 micrograms of purified dracotoxin can be obtained through this multi-step purification process. nih.govresearchgate.net

Purification StageStarting MaterialProtein Content/YieldPrimary Method
Crude Venom ExtractionVenom apparatus of one average fish~18 mg of crude proteinHomogenization and Centrifugation
Purified Dracotoxin18 mg of crude venom protein~300 µg of dracotoxinAmmonium Sulfate Precipitation & HPLC

Electrophoretic Approaches for Component Isolation and Purity Assessment (e.g., SDS-PAGE)

To assess the purity of the isolated dracotoxin and to determine its molecular characteristics, electrophoretic techniques are utilized. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for this purpose. bangor.ac.ukbangor.ac.uk

In SDS-PAGE, the protein sample is denatured and coated with a negative charge by the detergent SDS, and then separated in a polyacrylamide gel matrix based on its molecular weight when an electric field is applied. This analysis is essential to confirm the molecular weight of dracotoxin, which has been identified as a single polypeptide chain of approximately 105 kDa. nih.govresearchgate.net The presence of a single, distinct band at this molecular weight on the gel indicates a high degree of purity for the isolated dracotoxin. Proteomic studies combining methods like SDS-PAGE and mass spectrometry are employed to confirm the molecular weight and purity of the toxin. bangor.ac.uk

PropertyValueMethod of Determination
Molecular Weight~105,000 Da (105 kDa)SDS-PAGE, Mass Spectrometry
CompositionSingle polypeptide chainSDS-PAGE

Molecular and Biochemical Characterization of Dracotoxin

Determination of Dracotoxin's Molecular Mass and Polypeptide Nature

Initial studies to characterize dracotoxin focused on determining its size and basic composition. Through methods such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and gel filtration, the molecular weight of dracotoxin has been consistently estimated to be approximately 105,000 daltons (Da), or 105 kDa. researchgate.netnih.govmdpi.comresearchgate.net These techniques separate proteins based on their size, providing a reliable measure of their molecular mass.

The research indicates that dracotoxin is a proteinaceous toxin. researchgate.netnih.gov Further analysis has revealed that it consists of a single polypeptide chain. researchgate.netnih.gov This means the entire 105 kDa molecule is a single, continuous chain of amino acids, rather than being composed of multiple smaller protein subunits. The proteinaceous nature of the toxin is also supported by the observation that its activity is abolished by heat exposure and trypsinization, a process that uses the enzyme trypsin to break down proteins. nih.gov

Table 1: Molecular Mass of Dracotoxin

Property Value Source(s)
Molecular Weight ~105 kDa researchgate.netnih.govmdpi.comresearchgate.net
Polypeptide Nature Single polypeptide chain researchgate.netnih.gov

Analysis of Oligomeric State and Subunit Composition

Consistent with the finding that dracotoxin is a single polypeptide chain, it is considered a monomeric protein. mdpi.com This distinguishes it from many other fish cytolysins, which are often oligomeric, meaning they are composed of multiple subunits. mdpi.com For instance, trachinine, a toxin from the lesser weeverfish (Echiichthys vipera), is a tetrameric protein with a much larger total molecular weight. mdpi.com The determination that dracotoxin is monomeric comes from the consistent molecular weight estimation of 105 kDa through both SDS-PAGE and gel filtration methods. mdpi.com

Primary Structural Elucidation via Amino Acid Sequencing or Peptide Mapping

As of the current available research, the complete amino acid sequence of dracotoxin has not been fully elucidated. While other fish toxins, such as stonustoxin (B1180035) (SNTX), have had their primary structures sequenced, similar comprehensive data for dracotoxin is not yet published. frontiersin.orgresearchgate.net The process of determining the primary structure would involve techniques like Edman degradation or mass spectrometry-based peptide mapping to identify the precise order of amino acids in the polypeptide chain. This information is crucial for understanding the toxin's structure-function relationship and its evolutionary connection to other toxins. bangor.ac.ukresearchgate.net

Identification and Analysis of Post-Translational Modifications (e.g., Glycosylation)

There is limited specific information available regarding the post-translational modifications (PTMs) of dracotoxin. PTMs, such as glycosylation or phosphorylation, are chemical modifications to a protein after its synthesis, and they can significantly impact its function and stability. nih.gov While some fish toxins, like Sp-CTx from scorpionfish, are known to be glycoproteins, it has not been explicitly determined whether dracotoxin undergoes similar modifications. mdpi.com Further research employing techniques like mass spectrometry would be necessary to identify any potential PTMs on the dracotoxin molecule and understand their role in its toxicity. nih.gov

Venom Gland Biology and Toxin Biosynthesis in Trachinus Draco

Histological and Ultrastructural Anatomy of the Venom Glands

The venom glands of Trachinus draco are situated in the dermal layer of the fish. wikipedia.org They are enveloped by a layer of connective tissue, which is coated by a thin basal lamina approximately 0.1 μm thick. wikipedia.orgunipd.it Histological studies reveal that the glands are partitioned into pockets by a connective tissue sheath that extends into the gland's interior. researchgate.net This partitioning is likely a result of epidermal invagination during development. researchgate.net The venom glands themselves are associated with the dorsal and opercular spines, forming an effective defensive mechanism. nih.govscientificwebjournals.com

Ultrastructural examinations have provided a more detailed view of the venom gland's composition. unipd.itresearchgate.net The glands are composed of large polygonal cells and are surrounded by supporting cells. unipd.itnih.gov A basal lamina is observed between the connective tissue and the supporting cells, similar to the structure seen between connective tissue and the epidermis. researchgate.net The entire venom apparatus, including the glands and spines, is covered by an integumentary sheath. nih.gov

Cellular Morphology and Cytological Features of Venom-Producing Cells

The primary venom-producing cells within the glands are large, polygonal glandular cells with a long axis measuring between 40 and 50 μm. wikipedia.orgunipd.it These cells are characterized by a heterogeneous cytoplasm that contains large vacuoles and granular material of varying electron densities and sizes. wikipedia.orgunipd.itresearchgate.net A large, irregularly shaped nucleus, approximately 10 μm in size, is typically located at the periphery of these cells. unipd.itresearchgate.net In some instances, a breakdown of the cell membrane has been observed. unipd.itresearchgate.net

Supporting cells, which are believed to be derived from epidermal cells, form a network that encases the large glandular cells. wikipedia.orgresearchgate.netnih.gov Many of these supporting cells are situated on the basal lamina, while others extend into the lobules of the gland, connecting with adjacent cells via numerous desmosomes. unipd.itresearchgate.net These supporting cells exhibit varied morphology, which may represent different developmental stages. unipd.itresearchgate.net Some have an oval nucleus and electron-dense cytoplasm, others possess a misshapen nucleus and a large, electron-transparent vacuole, and a third type has a large, highly irregular nucleus and a few large vacuoles, resembling the glandular cells themselves. unipd.itresearchgate.net This suggests that supporting cells may not only provide structural integrity but also play a role in the regeneration of the venom-producing glandular cells. wikipedia.orgresearchgate.net

Light microscopy has further revealed specific structures within the large glandular cells, including concentric cytoplasmic laminae, basal vesicles, and cytoplasmic granules that stain with silver nitrate. researchgate.netresearchgate.net The cytoplasm of mature glandular cells also shows a high affinity for wheat-germ agglutinin lectin. researchgate.netresearchgate.net

Table 1: Cellular Characteristics of Trachinus draco Venom Glands
Cell TypeKey Morphological and Cytological FeaturesReference
Large Glandular Cells (Venom-Producing)Polygonal shape (40-50 μm long axis); heterogeneous cytoplasm with large vacuoles and granular material; large (10 μm), peripheral, irregularly shaped nucleus; concentric cytoplasmic laminae; basal vesicles. wikipedia.orgunipd.itresearchgate.netresearchgate.net
Supporting CellsDerived from epidermal cells; form a network around glandular cells; connected by numerous desmosomes; exhibit varied morphology suggesting different developmental stages; may be involved in glandular cell regeneration. wikipedia.orgunipd.itresearchgate.netresearchgate.net

Insights into the Biosynthetic Pathways and Secretory Mechanisms of Dracotoxin

The synthesis and secretion of venom in Trachinus draco are complex cellular processes. Evidence points towards a holocrine mode of secretion, where the entire venom-producing cell disintegrates to release its contents. nih.govnih.govfrontiersin.org This is supported by observations of cell membrane breakdown in some glandular cells. unipd.itresearchgate.net The presence of cytoplasmic granules on the internal surface of the gland cell membranes and smaller granules within the vacuoles further indicates active synthesis and storage of venom components. researchgate.netnih.gov

The primary toxic protein, dracotoxin, is a single polypeptide chain. nih.gov Its biosynthesis is believed to occur within the large glandular cells, where it is packaged into the observed vacuoles and granules before being released. The presence of a high concentration of hyaluronidase (B3051955) in the crude venom suggests its role as a spreading factor, facilitating the diffusion of dracotoxin and other venom components into the victim's tissues following envenomation. nih.gov

Transcriptomic and Proteomic Profiling of Venom Gland Gene Expression

Modern analytical techniques have begun to unravel the genetic and protein composition of Trachinus draco venom. Proteomic analyses have confirmed that dracotoxin is a major component of the venom. bangor.ac.uk These studies have also highlighted structural similarities between dracotoxin and cytolytic toxins found in related scorpaeniform fishes, pointing to a conserved evolutionary mechanism for venom production.

Transcriptomic analysis of fish venom glands, including those of related species, has revealed a multitude of proteins that contribute to the venom's pharmacological activity. frontiersin.orgresearchgate.net While comprehensive transcriptomic data for T. draco is still emerging, studies on other venomous fish indicate that venom glands are rich in transcripts for proteins involved in functions like protein secretion and stress response. nih.gov Proteomic approaches have been instrumental in identifying not only the primary toxins but also other bioactive components. bangor.ac.uk For instance, early studies on the crude venom identified the presence of hyaluronidase and various vasoactive compounds. The isolation of dracotoxin was achieved through methods like ammonium (B1175870) sulfate (B86663) precipitation and gel filtration chromatography. nih.gov

Future research combining transcriptomics and proteomics will be crucial for a complete understanding of the gene expression profile of the T. draco venom gland and for identifying the full spectrum of proteins and peptides that constitute its venom. researchgate.net

Table 2: Key Identified Components of Trachinus draco Venom
CompoundMolecular WeightKey Characteristics/ActivityReference
Dracotoxin~105 kDaSingle polypeptide; major toxic component; hemolytic and membrane depolarizing activities. nih.govresearchgate.net
HyaluronidaseNot specifiedEnzyme; acts as a spreading factor for other venom components. nih.gov
Vasoactive CompoundsNot specifiedContribute to the physiological effects of the venom.

Elucidation of Dracotoxin S Mechanisms of Action at the Cellular and Subcellular Level

Detailed Analysis of Membrane Depolarization and Perturbation Mechanisms

A fundamental action of dracotoxin is its ability to induce membrane depolarization. nih.gov This has been identified as a key mechanism underlying its toxic and hemolytic effects. nih.govnih.gov Studies on the crude venom of T. draco, of which dracotoxin is the major toxic component, have demonstrated that it causes a dose-dependent outflow of the lipophilic cation tetraphenylphosphonium (B101447) (TPP+) in rat brain particles, a direct indicator of membrane depolarization. The presence of calcium ions (Ca²⁺) was found to enhance this depolarizing activity. Crucially, this effect was nullified when the venom was subjected to heat or treatment with trypsin, confirming that the agent responsible is protein-based. dntb.gov.ua

Characterization of Pore-Forming Activity in Lipid Bilayers and Cellular Membranes

The membrane depolarization caused by dracotoxin is believed to be a consequence of pore-forming activity in the cell membrane. While the specific mode of action for dracotoxin has not been fully detailed, its cytolytic activity aligns with that of other fish venom cytolysins, which are known to form pores in cellular membranes. dntb.gov.uaresearchgate.net This mechanism suggests that dracotoxin inserts itself into the lipid bilayer, creating transmembrane channels that disrupt the normal ionic gradient, leading to depolarization and, ultimately, cell lysis. dntb.gov.ua This pore-formation model provides a plausible explanation for the toxin's potent hemolytic effects. nih.govdntb.gov.ua

Identification of Specific Cellular Receptors and Membrane Components (e.g., Glycophorin) Involved in Dracotoxin Binding and Activity

Research has shown that dracotoxin exhibits high specificity, particularly towards rabbit erythrocytes. nih.govdntb.gov.ua These cells possess specific binding sites for the toxin on their surface. nih.gov The involvement of the sialoglycoprotein glycophorin as a membrane component for dracotoxin binding has been demonstrated through experimental evidence. nih.govdntb.gov.ua

In one study, the half-maximal effective concentration (EC50) for dracotoxin to cause hemolysis in rabbit erythrocytes was a mere 3 ng/ml. nih.gov When the toxin was pre-incubated with erythrocyte "ghosts" (red blood cells with their cytoplasmic contents removed), this EC50 value increased to 25 ng/ml. A more significant increase, to 70 ng/ml, was observed when dracotoxin was incubated with an enriched fraction of glycophorin from these erythrocytes. nih.gov This demonstrates that glycophorin acts as a key binding site or receptor, and by occupying these sites, the hemolytic activity of the toxin on intact cells is significantly reduced. nih.govdntb.gov.ua

Table 1: Effect of Pre-incubation on Dracotoxin Hemolytic Activity

ConditionEC50 (ng/ml)
Dracotoxin alone3
Dracotoxin + Rabbit Erythrocyte Ghosts25
Dracotoxin + Enriched Glycophorin70

This table illustrates the increase in the concentration of dracotoxin required to cause 50% hemolysis after pre-incubation with erythrocyte membranes and purified glycophorin, indicating a specific interaction.

Modulation of Ion Channels and Transporters: Specificity and Consequences for Ion Flux

Despite its potent membrane-depolarizing effect, the action of dracotoxin does not appear to be mediated by the modulation of specific, well-characterized ion channels. Research into the depolarization effect indicates that it cannot be explained by mechanisms involving voltage-gated sodium (Na⁺) or potassium (K⁺) channels. bangor.ac.uk This finding supports the hypothesis that dracotoxin's primary mechanism is a more generalized disruption of membrane integrity, likely through the formation of pores, rather than a targeted interaction with specific ion channel proteins. bangor.ac.ukdntb.gov.ua This non-specific leakage of ions through the formed pores leads to the observed depolarization and subsequent cytotoxic effects. dntb.gov.ua

Investigation of Neurotransmitter Release Mechanisms (e.g., Presynaptic Acetylcholine (B1216132) Release)

The specific effects of purified dracotoxin on neurotransmitter release mechanisms, such as the presynaptic release of acetylcholine at the neuromuscular junction, are not well-characterized in the existing scientific literature. While other marine and animal venoms are known to specifically target presynaptic terminals to either block or induce massive neurotransmitter release, similar detailed studies on the isolated dracotoxin compound are not available. nih.gov Therefore, a definitive role for dracotoxin in modulating acetylcholine release remains to be elucidated.

Analysis of Dracotoxin's Impact on Intracellular Signaling Pathways and Enzymatic Activities (e.g., Cholinesterase)

The direct impact of dracotoxin on specific intracellular signaling pathways and enzymatic activities, such as cholinesterase, has not been a focus of the research available. While the crude venom of T. draco can cause systemic effects that would invariably involve various signaling cascades, the precise molecular targets of the purified dracotoxin within the cell are largely unknown. researchgate.netontosight.ai Studies on cholinesterase-inhibiting chemicals have been conducted in fish, but a direct link or effect by dracotoxin on cholinesterase activity has not been reported. nih.gov This remains an area requiring further investigation to fully understand the toxin's pathophysiology.

Pharmacological and Physiological Investigations of Dracotoxin in Experimental Models

Neurophysiological Effects in Isolated Tissues and Animal Models

Dracotoxin exhibits significant neurotoxic properties, primarily characterized by its membrane-depolarizing activity. In studies using rat brain particles, dracotoxin induced a dose-dependent depolarization. nih.gov This effect is enhanced by the presence of calcium ions (Ca2+), although the precise mechanism does not appear to involve the typical voltage-gated sodium (Na+) or potassium (K+) channels, nor the Na+-K+-ATPase pump. The venom of T. draco has been shown to cause an increase in the outflow of the lipophilic cation Tetraphenylphosphonium (B101447) (TPP+), a marker for membrane depolarization, in rat brain particles. nih.gov This effect was abolished by heat exposure or trypsin treatment, indicating the proteinaceous nature of the active component. nih.gov

The neurotoxic effects extend to the peripheral nervous system, impacting nerve conduction and muscle function. Fish venoms, in general, are known to have a depolarizing action on both nerve and muscle cells. researchgate.net While specific studies on dracotoxin's direct effect on nerve conduction velocity are limited, the observed muscle paralysis in envenomated animals suggests an interruption of neuromuscular transmission. nih.gov This could be due to a presynaptic action, such as the depletion of neurotransmitter vesicles, or a postsynaptic blockage of receptors. nih.gov For instance, some fish venoms have been shown to cause postsynaptic blockage of electrically induced twitch responses in isolated chick biventer cervicis muscle preparations. nih.gov

Cardiovascular System Modulation in Preclinical Models

The cardiovascular system is a primary target of dracotoxin and the crude venom of T. draco. Systemic envenomation can lead to significant cardiorespiratory and blood pressure changes. lu.se In animal models, the injection of T. draco venom has been observed to cause marked vascular contraction, leading to ischemia. nih.gov Autopsies of animals that succumbed to the venom revealed a heart with the left ventricle devoid of blood, while the right side was full, suggesting profound hemodynamic alterations. nih.gov

Studies on various fish venoms have demonstrated a range of cardiovascular responses, including both vasoconstriction and vasodilation. For example, venom from Synanceia horrida produced vasodilation in rat vascular smooth muscle, a response that was abolished by atropine, indicating the involvement of muscarinic receptors. mdpi.com Conversely, a higher concentration of the same venom led to a biphasic response with initial relaxation followed by sustained contraction. mdpi.com The venoms of Gnathagnus marmoratus and Pterois volitans also produced endothelium-dependent relaxation in precontracted pig coronary arteries. mdpi.com

In isolated rat hearts, crude venom from the scorpionfish Scorpaena plumieri induced positive lusitropic effects (improved myocardial relaxation). mdpi.com However, for T. draco, the predominant systemic effect appears to be severe hypotension, which can ultimately lead to the death of the animal model. nih.gov This hypotensive crisis is a common feature of envenomation by several fish species. nih.gov The complex cardiovascular responses are likely due to the interplay of various venom components, including dracotoxin, and the release of endogenous mediators.

Hematological Effects: Mechanistic Studies of Hemolytic Activity Across Different Erythrocyte Species

One of the most well-characterized properties of dracotoxin is its potent hemolytic activity. nih.gov This activity is highly species-specific. researchgate.net Dracotoxin is exceptionally potent against rabbit erythrocytes, with an effective concentration (EC50) for hemolysis as low as 3 ng/ml. nih.govvulcanchem.com It is less effective against erythrocytes from rats and only weakly active against those from mice and cattle. nih.govresearchgate.net Notably, it is reported to be completely ineffective against human, guinea pig, and chicken erythrocytes. researchgate.net

Table 1: Species-Specific Hemolytic Activity of Dracotoxin

Erythrocyte SpeciesHemolytic ActivityReference
RabbitVery Potent researchgate.net
RatLess Potent researchgate.net
MouseWeakly Effective researchgate.net
BovineWeakly Effective researchgate.net
HumanIneffective researchgate.net
Guinea PigIneffective researchgate.net
ChickenIneffective researchgate.net

Induction and Characterization of Inflammatory Mediators and Pathways

The venom of T. draco is a potent inducer of inflammation, a response mediated by the release of various inflammatory molecules. ontosight.ai The crude venom contains several components that contribute to this effect, including histamine (B1213489) and 5-hydroxytryptamine (serotonin), which are known to cause local inflammation and pain, respectively. journalagent.comnih.gov Dracotoxin itself is believed to play a significant role in the inflammatory process, possibly by causing the release of pro-inflammatory cytokines. ontosight.ai

The release of histamine from mast cells is a key event in the inflammatory response to many venoms. nih.gov In the context of T. draco envenomation, the co-release of histamine and catecholamines can exacerbate vasodilation and pain. While direct studies on dracotoxin-induced cytokine release are not extensively detailed in the provided search results, the general mechanism of action of similar toxins suggests that the cellular damage and membrane depolarization caused by dracotoxin could trigger the release of a cascade of inflammatory mediators from immune cells and damaged tissues. ontosight.ai This inflammatory cascade is responsible for the characteristic symptoms of redness, swelling, and heat at the site of envenomation. ontosight.ai

Analysis of Nociceptive Mechanisms and Pain Pathway Activation in Experimental Systems

The intense pain associated with a greater weever sting is a hallmark of envenomation and is mediated by the direct action of venom components on nociceptors. Dracotoxin is believed to be a major contributor to this pain. nih.gov One of the proposed mechanisms for the nociceptive action of dracotoxin is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. ontosight.ai The TRPV1 receptor is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, acid, and certain chemicals like capsaicin. nih.govnih.gov

Activation of TRPV1 on nociceptive nerve endings leads to the influx of cations, depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. nih.gov Furthermore, TRPV1 activation can lead to the peripheral release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation, vasodilation, and sensitization of other neurons. nih.gov The involvement of TRPV1 in pain signaling is a common feature of many animal venoms. frontiersin.org While the direct interaction of purified dracotoxin with the TRPV1 receptor requires further investigation, the severe pain and inflammation caused by T. draco venom are consistent with the activation of this and potentially other pain-related ion channels. ontosight.ai

Evaluation of Cytotoxic and Myotoxic Effects on Cultured Cells and In Vitro Tissue Models

Dracotoxin and the crude venom of T. draco exhibit significant cytotoxic and myotoxic effects. The cytotoxic action is a direct consequence of the toxin's ability to disrupt cell membranes. mdpi.com This membrane-depolarizing and pore-forming activity is not limited to erythrocytes and can affect a variety of cell types. nih.govsciencescholar.us

In vitro studies using cultured cells provide a means to assess the direct toxicity of venom components. While specific studies on dracotoxin's effects on particular cell lines are not detailed in the search results, the lytic activity observed on different cell types, such as HeLa cells and platelets by other fish venoms, suggests a broad cytotoxic potential. nih.govsciencescholar.us The myotoxicity of the venom is evident from clinical reports of myonecrosis in some cases of envenomation. nih.gov In experimental models, the injection of fish venoms has been shown to cause an increase in serum creatine (B1669601) kinase, an indicator of muscle damage. nih.gov

The development of 3D cell culture models, such as spheroids, offers a more physiologically relevant system to study the cytotoxicity of compounds like dracotoxin. nih.govmdpi.com These models can better mimic the in vivo environment and provide more accurate data on cellular responses to toxins. mdpi.com Although not yet specifically applied to dracotoxin in the provided search results, such advanced in vitro models would be valuable for further characterizing its cytotoxic and myotoxic mechanisms.

Comparative Venomology and Evolutionary Trajectories of Dracotoxin

Phylogenetic Analysis of Trachinus draco Venom Components within Teleost Fish

The evolution of venom systems in fish is a story of convergence, with venom having arisen independently on at least 18 separate occasions among cartilaginous and ray-finned fishes. researchgate.net Phylogenetic studies reveal that venomous fishes are distributed across at least four major teleost orders, highlighting a widespread evolutionary trend. nih.gov The family Trachinidae, to which Trachinus draco belongs, is situated within the order Perciformes, a large and diverse group of spiny-rayed fishes (Acanthomorpha). mdpi.com

Venom has evolved independently at least 12 times within the spiny-rayed fishes alone. researchgate.netoup.com This indicates that the venom system of weeverfish is not necessarily derived from a single common venomous ancestor but is rather a specialized adaptation that has evolved within its specific lineage. Fish venoms are generally less complex than those of terrestrial animals like snakes, often containing only a few key proteinaceous toxins responsible for the primary effects of envenomation. oup.comfrontiersin.org In T. draco, dracotoxin is the major toxic component identified. nih.govnih.gov

While broad phylogenetic analyses have successfully mapped the multiple origins of venom across fishes, detailed molecular phylogenetic studies tracing the specific evolutionary history of dracotoxin in relation to a wide array of other teleost toxins are not extensively documented. oup.comamnh.org However, transcriptomic analyses of related weeverfish have shown that their toxins have matches to those in other toxic species, suggesting that the underlying genes share a common ancestry and have evolved through mechanisms like gene duplication, a common theme in the evolution of marine toxins. bangor.ac.uk

Evolutionary Relationships and Divergence from Other Fish Venom Toxins (e.g., Trachinine, Stonustoxin)

A comparative analysis of dracotoxin with other prominent fish toxins reveals significant divergence in structure and function, underscoring distinct evolutionary pathways.

Dracotoxin vs. Trachinine: Dracotoxin is the primary toxin of the greater weeverfish (T. draco), while trachinine is the main toxin in the lesser weeverfish (Echiichthys vipera, formerly Trachinus vipera). nih.govbangor.ac.uk Although both are large, cytolytic proteins from closely related species within the same family (Trachinidae), they exhibit notable differences. Dracotoxin is a monomeric protein with a molecular weight of approximately 105 kDa. nih.govresearchgate.net In contrast, trachinine is a much larger complex, with a reported molecular weight of 324 kDa, consisting of four subunits. researchgate.net This structural divergence between the toxins of two closely related weeverfish species suggests a rapid evolutionary diversification even within the Trachinidae family.

Dracotoxin vs. Stonustoxin (B1180035): Stonustoxin (SNTX), from the venom of stonefish (Synanceia spp.), is one of the most well-studied fish toxins and belongs to the Scorpaeniformes order. mdpi.com Like dracotoxin, SNTX is a potent hemolysin. However, their molecular structures and evolutionary origins are quite different. Dracotoxin is a single polypeptide chain, whereas SNTX is a heterodimeric protein composed of two distinct but related subunits, SNTX-α and SNTX-β, which belong to the perforin-like superfamily. pnas.org The genes for these two subunits are thought to have arisen from a duplication event that occurred prior to the speciation of the Scorpaenoidei. pnas.orgnih.gov Furthermore, SNTX has a molecular weight of about 148-150 kDa. pnas.org This dimeric structure contrasts sharply with the monomeric nature of dracotoxin.

Divergence from Other Scorpaeniform Toxins: The venoms of other scorpaenid fish, such as lionfish (Pterois spp.), also show clear differences. Lionfish venom is characterized by neurotoxic peptides and acetylcholine (B1216132) esterase, which cause neuromuscular paralysis, a feature not associated with dracotoxin. The cytolysins found in many scorpaenoid fish are typically oligomeric proteins composed of α and β subunits, a recurring theme within that order but distinct from the toxin architecture of T. draco. mdpi.comresearchgate.net

The following table provides a comparative overview of these key fish toxins.

ToxinSource SpeciesOrderMolecular Weight (kDa)Subunit StructureKey Evolutionary Feature
DracotoxinTrachinus dracoPerciformes105MonomerSingle polypeptide chain. nih.gov
TrachinineEchiichthys viperaPerciformes324Tetramer (4 subunits)Large multimeric complex, divergent from Dracotoxin despite close relation. researchgate.net
Stonustoxin (SNTX)Synanceia spp.Scorpaeniformes148-150Heterodimer (α and β subunits)Product of an ancient gene duplication event within the Scorpaenoidei lineage. pnas.orgnih.gov

Adaptive Evolution of Venom Systems and Defensive Strategies in Trachinidae

The venom system in the family Trachinidae, including T. draco, is a classic example of an adaptation for defense. oup.commdpi.com Unlike venomous predators such as some snakes or cone snails, which use venom primarily for subduing prey, weeverfish utilize their toxins to deter predators. oup.com This defensive role has likely enabled the evolution of their relatively sedentary, benthic lifestyle, where they often lie buried in sand or mud. nih.govtdx.cat

The venom apparatus of T. draco consists of sharp, grooved spines on the first dorsal fin (five to seven of them) and on each operculum (gill cover). nih.gov These spines are connected to venom glands located at their base. Envenomation is a passive process; when pressure is applied to a spine, the surrounding integumentary sheath is pushed back, compressing the venom gland and forcing the venom along the grooves into the wound. nih.gov There is no musculature for voluntary venom injection. nih.gov

The evolution of venom glands in fish is hypothesized to have originated from epidermal crinotoxins—toxic skin secretions that likely served an antimicrobial or antiparasitic function. researchgate.netmdpi.com It is proposed that these toxin-producing epidermal cells aggregated near pre-existing physical defenses, such as sharp spines, eventually evolving into a dedicated venom gland. mdpi.com The presence of venomous opercular spines is a relatively uncommon trait, found in only about 1% of venomous fish species, making the Trachinidae a noteworthy group for this feature. researchgate.netoup.com

The potent, pain-inducing nature of dracotoxin and associated venom components serves as a powerful deterrent. This antagonistic interaction between weeverfish and their potential predators is a driver of an evolutionary "arms race," where the effectiveness of the venom selects for avoidance behavior in predators, reinforcing the defensive strategy. proquest.complos.org Studies have shown that the evolution of venom is associated with higher rates of diversification in fish, suggesting that this key defensive innovation has contributed to the evolutionary success of lineages like the Trachinidae. nih.gov

Molecular Mechanisms of Toxin Gene Diversification and Duplication Events

The primary molecular engine driving the evolution of new venom components across the animal kingdom is gene duplication, followed by the functional diversification of the resulting gene copies. nih.govfrontiersin.org While the specific genetic history of dracotoxin has not been detailed to the same extent as toxins from other well-studied groups, the principles derived from those systems provide a robust framework for understanding its evolution.

The most accepted model for the evolution of a new toxin gene is as follows:

Gene Duplication: A gene encoding a non-toxic protein with a physiological function (a "proto-toxin") undergoes a duplication event. This creates a redundant copy of the gene. nih.govfrontiersin.org

Neofunctionalization: The original gene copy retains its essential physiological function, freeing the duplicated copy from strong purifying selection. This allows the duplicate to accumulate mutations more freely. nih.gov

Positive Selection: If a mutation in the duplicated gene results in a new, toxic function that provides a selective advantage (e.g., enhanced defense), it will be favored by positive or diversifying selection. This process rapidly fixes advantageous changes in the gene, leading to the evolution of a potent toxin. pnas.org

This process is evident in the evolution of scorpaenoid toxins, where an ancestral toxin gene duplicated into the α and β subunit genes before the diversification of the fish in that suborder. nih.gov Subsequent, smaller-scale duplications have also been observed in lionfish, leading to additional toxin gene copies, some of which have become non-functional pseudogenes. nih.gov In cone snails, gene duplication followed by hyper-diversification of the toxin-coding region has resulted in vast arsenals of conotoxins from a few ancestral gene families. pnas.org

It is highly probable that dracotoxin arose through a similar pathway. A gene for an ancestral protein, likely with a role in cellular physiology, was duplicated within the Trachinidae lineage. This duplicated gene then evolved under strong positive selection, refining its ability to disrupt cell membranes and cause pain, ultimately becoming the specialized defensive weapon that is dracotoxin. Transcriptomic studies in related weeverfish support the role of gene duplication in the evolution of their toxins. bangor.ac.uk This "two-speed" model of molecular evolution, characterized by a rapid initial diversification of the toxin followed by a slower period of refinement, appears to be a common feature in the evolution of venom. nih.gov

Advanced Analytical and Bioanalytical Methodologies in Dracotoxin Research

High-Resolution Proteomics and Peptidomics for Comprehensive Venom Profiling

The comprehensive analysis of Trachinus draco (greater weever fish) venom, including its primary toxic component, dracotoxin, has historically been limited. However, the application of proteomic and peptidomic technologies has been crucial in identifying and characterizing its components. Early research successfully isolated dracotoxin, a high molecular weight protein, laying the groundwork for more advanced analytical approaches. journalagent.comresearchgate.net

Modern venomics research increasingly relies on a combination of high-throughput proteomics and transcriptomics to fully profile the complex mixture of toxins in venom. bangor.ac.uk For T. draco venom, techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), high-performance liquid chromatography (HPLC), and tandem mass spectrometry (MS-MS) have been instrumental. bangor.ac.uk These methods have corroborated earlier findings, confirming the presence and molecular mass of dracotoxin. bangor.ac.uk

Initial characterization efforts involved ammonium (B1175870) sulfate (B86663) precipitation to isolate venom proteins, followed by gel filtration chromatography. journalagent.comnih.gov This process revealed dracotoxin as a single polypeptide with a molecular weight of approximately 105 kDa. nih.govresearchgate.netnih.gov Despite these foundational studies, the venom of the greater weever remains relatively uncharacterized compared to that of other venomous species. researchgate.net Researchers have noted a scarcity of recent, in-depth studies and advocate for the use of complementary proteomic analysis and venom gland transcriptomics to achieve a more complete profile of T. draco venom. nih.gov Such high-resolution approaches are essential for moving beyond the characterization of single components to understanding the full spectrum of proteins and peptides that contribute to the venom's toxicity. bangor.ac.uk

Key Proteomic Findings on Trachinus draco Venom:

ComponentAnalytical Method(s)Key Findings
DracotoxinAmmonium Sulfate Precipitation, Gel Filtration, HPLC, SDS-PAGEIdentified as a major toxic component; single polypeptide. journalagent.combangor.ac.uknih.gov
DracotoxinMass Spectrometry (implied from proteomics)Molecular weight determined to be ~105 kDa. nih.govresearchgate.netnih.gov
Other Venom ProteinsPaper Chromatography, Photofluorimetric MethodPresence of histamine (B1213489), adrenaline, and noradrenaline confirmed. nih.gov

The integration of advanced mass spectrometry techniques, such as those used in bottom-up or shotgun proteomics, could significantly enhance the understanding of the T. draco venome. nih.gov These strategies involve the enzymatic digestion of complex protein mixtures, followed by chromatographic separation and mass spectrometric analysis to identify a comprehensive range of venom constituents. nih.govuq.edu.au While these specific high-resolution methods have not been extensively applied to T. draco venom, they represent the future direction for research in this area. nih.gov

Electrophysiological Techniques (e.g., Patch-Clamp) for Ion Channel and Membrane Permeability Studies

The potent biological effects of dracotoxin and the crude venom of Trachinus draco are largely attributed to their ability to alter cell membrane permeability and ion channel function. Electrophysiological studies have been fundamental in elucidating these mechanisms. Research has demonstrated that both purified dracotoxin and the crude venom extract possess significant membrane depolarizing activities. nih.govnih.gov

One of the key experimental models used to investigate these effects involves preloaded rat brain particles (synaptosomes). Studies have shown that the crude venom induces a concentration-dependent outflow of the lipophilic cation tetraphenylphosphonium (B101447) (TPP+) from these particles. nih.gov This induced permeability indicates a direct action on the neuronal membrane potential, leading to depolarization. nih.govnih.gov This depolarizing effect is a hallmark of the venom's neurotoxicity and is directly linked to the protein components, as the activity is abolished by treatment with trypsin or heat. nih.gov

Purified dracotoxin exhibits the same membrane depolarizing properties, confirming it as a primary agent responsible for this activity within the venom. nih.gov The interaction of dracotoxin with the cell membrane leads to a disruptive effect on ion gradients, a mechanism central to its toxic action. While specific patch-clamp studies detailing the interaction of dracotoxin with individual ion channels are not extensively documented in the available literature, the observed membrane depolarization strongly suggests an interaction with voltage-gated ion channels or the formation of pores in the membrane.

The hemolytic activity of dracotoxin, which is particularly potent against rabbit erythrocytes, further underscores its membrane-disrupting capabilities. nih.govnih.gov The toxin's ability to lyse cells, even at low temperatures (4°C), suggests a mechanism that may differ from pore-forming toxins that require oligomerization at physiological temperatures. nih.gov It has been proposed that the hemolytic action is due to an interaction between dracotoxin and glycophorin in the erythrocyte membrane, leading to membrane instability and lysis. nih.gov

Summary of Dracotoxin's Effects on Membrane Permeability:

Experimental SystemTechnique/AssayObserved EffectImplication
Rat Brain ParticlesTetraphenylphosphonium (TPP+) Outflow AssayConcentration-dependent outflow of TPP+ induced by crude venom and dracotoxin. nih.govnih.govMembrane depolarization and disruption of neuronal membrane potential.
Rabbit ErythrocytesHemolysis AssayPotent hemolytic activity (EC50 of 3 ng/ml for dracotoxin). nih.govnih.govDisruption of cell membrane integrity, possibly via interaction with glycophorin.

These findings collectively highlight the critical role of electrophysiological and membrane permeability assays in characterizing the mode of action of dracotoxin. The toxin acts as a potent membrane-active protein, causing depolarization and lysis, which are central to the pathophysiology of envenomation by Trachinus draco.

Biosensor-Based Technologies (e.g., Surface Plasmon Resonance) for Real-Time Ligand-Target Interaction Analysis

While the application of biosensor-based technologies such as Surface Plasmon Resonance (SPR) to specifically study dracotoxin-target interactions is not detailed in the currently available research, the principles of this technology are highly relevant for future investigations into the toxin's molecular mechanism. SPR is a powerful technique for analyzing the real-time binding kinetics and affinity between a ligand (like a toxin) and its target receptor without the need for labeling.

The established effects of dracotoxin strongly suggest specific interactions with cell surface components. For instance, the potent and specific hemolytic activity of dracotoxin against rabbit erythrocytes points to the existence of high-affinity binding sites on these cells. nih.gov Experiments have shown that pre-incubating dracotoxin with rabbit erythrocyte ghosts (empty cell membranes) or an enriched glycophorin fraction significantly reduces its hemolytic potency. nih.gov This indicates a direct binding interaction between dracotoxin and components on the erythrocyte surface, with glycophorin being a likely target. nih.gov

An SPR-based approach could be designed to directly quantify this interaction. In such an experiment, a purified target molecule like glycophorin could be immobilized on the surface of an SPR sensor chip. A solution containing dracotoxin would then be flowed over the chip, and the binding event would be monitored in real-time by detecting changes in the refractive index at the sensor surface. This would allow for the precise determination of:

Association rate constant (ka): The rate at which dracotoxin binds to its target.

Dissociation rate constant (kd): The rate at which the dracotoxin-target complex breaks apart.

Equilibrium dissociation constant (KD): A measure of the binding affinity.

This approach would provide quantitative data to confirm and expand upon the initial findings that suggest a dracotoxin-glycophorin interaction. Furthermore, SPR could be employed to screen for other potential binding partners in various tissues, helping to elucidate the molecular targets responsible for the toxin's neurotoxic effects. By immobilizing different membrane proteins or lipids on the sensor chip, researchers could identify the specific molecules that dracotoxin interacts with to cause membrane depolarization in neurons.

Imaging Modalities for Localizing Toxin Effects at Cellular and Tissue Levels

The use of advanced imaging modalities to specifically visualize the effects of dracotoxin at cellular and tissue levels has not been a primary focus of the existing research. However, the described pathological outcomes of Trachinus draco envenomation imply significant and localized tissue damage that could be investigated using various imaging techniques.

Envenomation by the greater weever fish is characterized by immediate and excruciating pain, followed by significant local inflammation, swelling, and, in some cases, tissue necrosis. nih.govnih.gov These macroscopic observations suggest underlying cellular and tissue-level damage. Histopathological analysis of tissues affected by similar fish venoms often reveals strong lesions on the skin and evident necrosis in skeletal muscle. researchgate.net

Modern imaging techniques could be applied to study these effects in a more dynamic and detailed manner:

Confocal Microscopy: This technique could be used in in vitro cell culture models to visualize the real-time effects of dracotoxin on cell morphology, membrane integrity, and ion concentrations. For example, by using fluorescent dyes that are sensitive to calcium or membrane potential, researchers could directly observe the toxin-induced ion influx and depolarization at the single-cell level. Fluorescently labeling dracotoxin itself would allow for tracking its binding and localization on the cell surface or potential internalization.

Electron Microscopy: To understand the ultrastructural damage caused by dracotoxin, transmission electron microscopy (TEM) could be employed. This would reveal changes in cell organelles, membrane structure, and the integrity of the extracellular matrix in affected tissues. It could provide visual evidence of the pore-forming or membrane-destabilizing action of the toxin.

Histology and Immunohistochemistry: Standard histological staining (e.g., Hematoxylin and Eosin) of tissue sections from envenomated animal models would allow for the characterization of the inflammatory infiltrate, edema, hemorrhage, and cellular necrosis. Immunohistochemistry, using antibodies against specific markers of cell death (e.g., cleaved caspase-3 for apoptosis) or inflammation (e.g., cytokines), could further pinpoint the specific cellular processes triggered by the venom.

While direct imaging studies on dracotoxin are sparse, the known biological activities of the toxin—such as membrane depolarization, hemolysis, and cytotoxicity—provide a clear basis for the application of these powerful imaging modalities to better understand its pathological mechanisms. nih.govnih.gov

In Vitro Assay Development for Mechanistic Screening and Functional Characterization

The functional characterization of dracotoxin and the crude venom of Trachinus draco has been heavily reliant on the development of specific in vitro assays. These assays have been crucial for quantifying the biological activities of the venom and for isolating its most potent components. nih.govnih.gov

One of the primary assays used in dracotoxin research is the hemolysis assay . This assay measures the ability of the venom or toxin to lyse red blood cells, providing a quantitative measure of its cytolytic activity. nih.gov Research has shown that T. draco venom exhibits potent hemolytic activity, with a pronounced specificity for rabbit erythrocytes. nih.gov Purified dracotoxin is an even more powerful hemolytic agent, with a 50% effective concentration (EC50) of just 3 ng/ml for rabbit erythrocytes, a potency 25 times greater than that of the crude venom. nih.govnih.gov The assay has also been used to demonstrate species-specific sensitivity; erythrocytes from humans, chickens, and guinea pigs are resistant to the venom's lytic effects. nih.gov

Another critical in vitro tool has been the membrane potential assay using rat brain synaptosomes. nih.gov This assay is designed to screen for neurotoxic, membrane-depolarizing activity. By preloading synaptosomes with the lipophilic cation tetraphenylphosphonium (TPP+), researchers can monitor changes in membrane potential by measuring the efflux of TPP+. The crude venom of T. draco was shown to cause a dose-dependent outflow of TPP+, indicating a direct depolarizing effect on neuronal membranes. nih.gov This functional assay was vital in confirming that dracotoxin itself is a major source of the venom's neurotoxic activity. nih.gov

Further mechanistic screening has involved assays to rule out certain enzymatic activities. For instance, tests have shown that the crude venom does not possess significant proteolytic or histamine-releasing activities , helping to narrow down the primary mechanisms of toxicity to direct cytolytic and depolarizing actions. nih.gov

Summary of Key In Vitro Assays for Dracotoxin Research:

Assay TypePurposeModel SystemKey Finding
Hemolysis AssayTo quantify cytolytic/membrane-disrupting activity.Erythrocytes from various species (rabbit, rat, human, etc.). nih.govnih.govDracotoxin is a potent hemolytic agent with high specificity for rabbit erythrocytes. nih.govnih.gov
Membrane Potential AssayTo screen for neurotoxic, membrane-depolarizing activity.Rat brain particles (synaptosomes) preloaded with TPP+. nih.govCrude venom and dracotoxin cause membrane depolarization. nih.govnih.gov
Enzymatic AssaysTo characterize the presence or absence of specific enzymatic functions.N/ACrude venom lacks significant proteolytic activity. nih.gov
Histamine Release AssayTo test for mast cell degranulation activity.Mast cells. nih.govCrude venom does not induce histamine release. nih.gov

These in vitro assays have been fundamental in establishing the functional profile of dracotoxin as a non-enzymatic, membrane-active toxin that acts primarily through membrane depolarization and cytolysis. nih.govnih.gov

Potential Biotechnological Applications and Research Tool Development of Dracotoxin

Dracotoxin, a potent protein toxin isolated from the venom of the greater weever fish, Trachinus draco, has garnered scientific interest for its significant biological activities. While research specifically focused on its biotechnological applications is not extensive, its known properties suggest a range of potential uses in pharmacology and neurophysiological research. This section explores the prospective applications of dracotoxin and its derivatives as research tools, drawing parallels with the development of other venom-derived compounds.

Emerging Research Frontiers and Future Directions in Dracotoxin Studies

Discovery and Characterization of Underexplored Minor Venom Components and Synergistic Interactions

Future research will focus on the systematic discovery and characterization of these less abundant toxins. It is hypothesized that these minor components may act synergistically with dracotoxin, potentiating its toxic effects. dtu.dk For example, enzymes such as hyaluronidase (B3051955), if present, could facilitate the spread of dracotoxin through tissue, while other small molecules could modulate ion channels or receptors to enhance dracotoxin's primary activity. nih.gov Understanding these synergistic interactions is crucial for a complete picture of the envenomation process and for developing more effective treatments.

Bioactive Component CategoryPotential Role in EnvenomationResearch Focus
Minor Protein Toxins Modulation of primary toxin activity, novel toxic activitiesDiscovery, sequencing, and functional characterization
Bioactive Peptides Neurotoxicity, cardiovascular effects, pain inductionIdentification and pharmacological profiling
Enzymes (e.g., Hyaluronidase) Spreading factor, tissue degradationDetection of enzymatic activity and identification
Non-Proteinaceous Molecules Pain, inflammation, autonomic effectsQuantification and contribution to local and systemic symptoms

Systems Biology Approaches to Understand Holistic Venom Function and Interplay of Components

Early studies on T. draco venom documented its potent effects on the cardiovascular and respiratory systems, leading to profound hypotension, cardiac rhythm disturbances, and respiratory distress in animal models. nih.govnih.gov These systemic effects are likely not the result of dracotoxin acting in isolation but rather the integrated action of the entire venom cocktail. A systems biology approach seeks to understand this complexity by examining the global effects of the venom on physiological networks.

This approach moves beyond studying the effect of a single toxin on a single target. Instead, it investigates how the venom perturbs entire biological systems. For instance, researchers can analyze how the venom affects cardiac function, blood pressure regulation, and neuromuscular transmission simultaneously to build a comprehensive model of its action. nih.gov Understanding the interplay between different venom components—how one toxin might affect the heart while another impacts the peripheral vasculature—is essential for explaining the rapid and severe symptoms of envenomation. This holistic view is critical for predicting systemic complications and identifying key intervention points for treatment.

High-Resolution Structural Determination of Dracotoxin in Complex with its Molecular Targets

A significant gap in the current understanding of dracotoxin is the lack of high-resolution structural data. Dracotoxin is a large protein with a molecular weight of approximately 105 kDa. nih.govresearchgate.netwikipedia.org Early research demonstrated that it exerts a potent hemolytic effect on rabbit erythrocytes by binding to membrane glycophorin, leading to membrane depolarization. nih.govnih.gov However, the precise molecular interactions underpinning this process remain unknown.

Future research priorities must include the determination of the three-dimensional structure of dracotoxin, likely using techniques such as X-ray crystallography or cryo-electron microscopy. rsc.org Even more critical will be solving the structure of dracotoxin when it is bound to its cellular receptor or target molecule. Such a complex structure would provide atomic-level insights into its mechanism of action, revealing the specific residues involved in binding and pore formation. This structural information would be invaluable for the rational design of specific inhibitors or neutralizing agents that could form the basis of novel therapeutics for weever fish stings.

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics) for a Comprehensive Understanding of Venom Biology

The advent of "omics" technologies offers powerful tools to comprehensively catalog the molecular components of T. draco venom and understand their genetic basis. nih.govresearchgate.net These approaches can overcome the limitations of traditional protein purification methods, which often miss low-abundance toxins.

Transcriptomics: By sequencing the mRNA from the fish's venom glands, researchers can create a complete library of all toxin-encoding genes. bangor.ac.uk This provides the primary amino acid sequences for not only dracotoxin but also for potentially dozens of other previously unknown venom components. frontiersin.org

Proteomics: This involves using mass spectrometry to directly analyze the proteins and peptides present in the expressed venom. bangor.ac.uk This technique confirms which of the genes identified by transcriptomics are actually translated into functional toxins and can reveal post-translational modifications that are critical for toxin activity.

Genomics: Analyzing the fish's entire genome can provide insights into the evolution of venom genes, such as identifying gene duplication events that have led to the diversification of toxins. nih.gov

Integrating these omics datasets provides a powerful, multi-layered view of the venom system, from the genes to the final protein products. bangor.ac.ukfrontiersin.org This comprehensive "venomics" approach is the current standard in toxinology and is essential for fully understanding the molecular diversity of T. draco venom. nih.gov

Omics TechnologyApplication in Dracotoxin ResearchKey Insights Gained
Genomics Sequencing the T. draco genomeUnderstanding the evolution and organization of toxin gene families.
Transcriptomics Sequencing mRNA from venom glandsA complete catalog of genes encoding potential toxins and venom-related proteins. bangor.ac.uk
Proteomics Mass spectrometry analysis of crude venomDirect identification and quantification of all proteins and peptides in the venom. bangor.ac.uk

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Toxicological and Pharmacological Investigations

To probe the specific mechanisms of dracotoxin and other venom components, researchers are moving towards advanced laboratory models that can reduce the reliance on whole-animal testing and provide more detailed mechanistic data.

In Vitro Models: These include the use of specific cell lines to study cytotoxicity, ion channel modulation, and receptor binding. mdpi.comresearchgate.net For example, neuronal cell cultures could be used to investigate the neurotoxic effects of minor venom peptides, while endothelial cell cultures could model the venom's impact on blood vessel integrity. The development of high-throughput screening assays using these cell models could accelerate the discovery of venom components with therapeutic potential.

Ex Vivo Models: These models use isolated tissues or organs to study physiological effects in a more integrated system than cell culture. mdpi.com Historical research on T. draco venom utilized preparations like the isolated phrenic nerve-diaphragm to study neuromuscular effects. doi.org Modern ex vivo models, such as the Langendorff-perfused heart preparation, can be used to meticulously study the direct cardiotoxic effects of dracotoxin and other venom components, measuring changes in contractility and electrophysiology without the confounding influences of the whole organism's systemic response. nih.gov

These advanced models will be instrumental in dissecting the complex pharmacology of T. draco venom, isolating the function of individual toxins, and providing a robust platform for the preclinical evaluation of potential antagonists.

Q & A

Basic Research Questions

Q. What are the molecular characteristics of dracotoxin, and how do they contribute to its membrane-depolarizing and hemolytic effects?

  • Methodological Answer : Dracotoxin is a 105 kDa polypeptide identified as the primary toxic component in Trachinus draco venom. Its membrane-depolarizing activity is distinct from conventional ion channel mechanisms (e.g., Na+/K+ channels or ATPase activity). Researchers should employ SDS-PAGE and mass spectrometry to confirm molecular weight and purity, followed by in vitro assays (e.g., erythrocyte lysis tests and patch-clamp electrophysiology) to study its effects . Note that toxin activity varies with extraction methods: shock-freezing at −70°C preserves potency (minimal lethal dose: 1.8 μg/g in mice), whereas suboptimal methods degrade efficacy .

Q. How does Trachinus draco’s venom delivery apparatus influence toxin function and envenomation outcomes?

  • Methodological Answer : The venom apparatus includes opercular and dorsal spines connected to glandular tissue. Researchers should use histology (e.g., electron microscopy) to map venom duct structures and compare toxin yields from spines versus glandular extracts. Behavioral studies indicate that venom release correlates with mechanical pressure during stinging, which can be simulated in vitro using pressure-controlled perfusion systems .

Q. What ecological factors influence Trachinus draco’s venom composition and toxicity?

  • Methodological Answer : Seasonal and geographic variations in toxin potency have been hypothesized but not systematically studied. Researchers should collect specimens from diverse habitats (e.g., Black Sea vs. Mediterranean) and analyze venom profiles using HPLC and proteomics. Correlate findings with environmental data (temperature, salinity, prey availability) to identify drivers of variability .

Advanced Research Questions

Q. How can conflicting findings on dracotoxin’s mechanism of action (e.g., cholinesterase activity vs. novel pathways) be resolved?

  • Methodological Answer : Church & Hodgson (2002) proposed cholinesterase activity, while Haavaldsen & Fonnum (1963) attributed findings to cholinergic mechanisms. To resolve this, use enzyme inhibition assays (e.g., Ellman’s method) with purified dracotoxin and compare results to known cholinesterase inhibitors. Concurrently, apply transcriptomics to venom glands to identify genes encoding novel ion channel modulators .

Q. What experimental designs best address challenges in replicating Trachinus draco venom’s ischemic/hyperemic effects in vivo?

  • Methodological Answer : The venom’s histamine and catecholamine content complicates isolated toxin studies. Use a dual approach:

  • In vitro : Apply crude venom to endothelial cell cultures to measure vasoactive mediator release (ELISA).
  • In vivo : Utilize microdialysis in animal models (e.g., rodents) to monitor real-time tissue perfusion changes post-envenomation. Control for secondary mediators using receptor antagonists (e.g., H1 blockers) .

Q. How can researchers optimize toxin stability during extraction and storage for reproducible assays?

  • Methodological Answer : Dracotoxin degrades rapidly under suboptimal conditions. Design experiments comparing stabilization methods:

  • Extraction : Shock-freezing in liquid nitrogen vs. chemical preservatives (e.g., protease inhibitors).
  • Storage : Lyophilization vs. cryopreservation at −80°C.
    Validate stability via toxicity assays (LD50 in mice) and circular dichroism to monitor structural integrity over time .

Data Contradiction and Synthesis

Q. Why do studies report divergent LD50 values for dracotoxin, and how can methodology standardization improve comparability?

  • Methodological Answer : Variability arises from differences in extraction protocols, animal models, and toxin quantification. For standardization:

  • Extraction : Adopt shock-freezing at −70°C as a baseline.
  • Bioassays : Use isogenic mouse strains and controlled administration routes (e.g., intraperitoneal).
  • Quantification : Replace gravimetric methods with spectrophotometric or fluorometric protein assays.
    Publish detailed protocols in supplementary materials to enhance reproducibility .

Experimental Design Considerations

Q. What controls are essential when studying dracotoxin’s hemolytic activity to avoid false positives from co-extracted compounds?

  • Methodological Answer :

  • Negative controls : Use heat-denatured venom or spine extracts from non-venomous fish.
  • Positive controls : Include saponin or melittin as known hemolytic agents.
  • Matrix effects : Test extraction buffers (e.g., PBS vs. ammonium acetate) for interference in absorbance assays .

Table: Key Conflicting Findings in Dracotoxin Research

Issue Study A (Chhatwal & Dreyer, 1992) Study B (Church & Hodgson, 2002) Resolution Strategy
Mechanism of depolarization Not via Na+/K+ channels Cholinesterase activity proposedTranscriptomics + enzyme inhibition assays
Serotonin presence Absent in T. draco venom Detected in T. vipera Cross-species HPLC-MS comparison
Toxin stability High with shock-freezing Degrades in saline buffers Standardize storage at −80°C with protease inhibitors

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